Methyl bicyclo[2.2.0]hexane-1-carboxylate
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Overview
Description
Methyl bicyclo[220]hexane-1-carboxylate is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclohexane family, which is known for its rigid and compact molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[2.2.0]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure by combining two alkenes under UV light. The reaction conditions often include the use of a photoinitiator and a solvent such as dichloromethane. The resulting product can be further purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow photochemistry, which allows for the efficient and scalable synthesis of the compound. This method ensures consistent reaction conditions and high yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[2.2.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The bicyclic structure can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl bicyclo[2.2.0]hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl bicyclo[2.2.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another member of the bicyclohexane family, known for its compact structure and reactivity.
Bicyclo[2.2.1]heptane: A related compound with a slightly different ring structure, used in similar applications.
Uniqueness
Methyl bicyclo[2.2.0]hexane-1-carboxylate stands out due to its specific bicyclic framework and the presence of the ester functional group. This combination provides unique chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
79368-51-7 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl bicyclo[2.2.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-10-7(9)8-4-2-6(8)3-5-8/h6H,2-5H2,1H3 |
InChI Key |
BINUHINBZKGTCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC1CC2 |
Origin of Product |
United States |
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